molecular formula C13H17N3S B2491531 {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine CAS No. 137309-83-2

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine

Cat. No.: B2491531
CAS No.: 137309-83-2
M. Wt: 247.36
InChI Key: HCJHYIPKWYXQCB-UHFFFAOYSA-N
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Description

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. The core benzothiazole structure is a privileged motif in pharmacology, known for conferring significant biological activity and enabling interactions with diverse therapeutic targets . This specific compound, featuring a benzothiazole core linked to a piperidine-methylamine moiety, serves as a key intermediate for investigating new therapeutic agents. While the exact profile of this compound is under investigation, structurally similar benzothiazole-piperidine compounds have demonstrated substantial research value. Analogous molecules have been explored as inhibitors of critical enzymatic pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Inhibition of JNK has shown neuroprotective effects in preclinical models of cerebral ischemia, highlighting the potential of this chemical class in neuroscience research for conditions involving neuronal cell death . Furthermore, the benzothiazole scaffold is extensively investigated in oncology research. Various derivatives have been developed as potent inhibitors of kinases and other proteins involved in cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia . Beyond these areas, benzothiazole derivatives are also utilized in the study of inflammatory diseases. Research indicates that certain analogs can act as NLRP3 inflammasome inhibitors, blocking the maturation and release of pro-inflammatory cytokines like IL-1β, which is a key mediator in various autoimmune and chronic inflammatory conditions . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJHYIPKWYXQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine typically involves the reaction of 2-mercaptobenzothiazole with piperidine and formaldehyde. The reaction is carried out in methanol at room temperature, followed by the removal of the solvent and recrystallization from chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including those featuring piperidine structures, exhibit significant antimicrobial properties. A study highlighted that compounds similar to {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine demonstrated good antibacterial and antifungal activities. For instance, compound 5c from related studies showed promising antibacterial effects, while compound 5d exhibited antifungal properties .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity TypeReference
5cAntibacterial
5dAntifungal

Neurological Disorders

The compound has been investigated for its potential as a therapeutic agent in treating neurological diseases such as Alzheimer's and Lewy Body Dementia. Its role as a muscarinic receptor antagonist suggests it may help alleviate cognitive deficits associated with these disorders .

Case Study:
A patent application describes derivatives of this compound that act on muscarinic receptors, showing efficacy in preclinical models of cognitive impairment. These findings suggest a pathway for developing new treatments for neurodegenerative diseases .

Antioxidant Activity

Compounds derived from benzothiazole have shown antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity is typically assessed through various assays measuring free radical scavenging capabilities.

Anticancer Potential

Emerging studies indicate that benzothiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

Case Study:
Research has demonstrated that certain benzothiazole-piperidine hybrids exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the DprE1 enzyme, inhibiting its activity and thereby exerting its effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Core Structural Differences

The primary analogs involve substitutions at the heterocyclic ring (benzothiazole vs. benzoxazole, imidazole, or pyrimidine) or modifications to the piperidine/amine groups. Key examples include:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Feature(s)
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine Benzothiazole C₁₃H₁₇N₃S 247.36 Sulfur atom enhances lipophilicity
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine Benzoxazole C₁₃H₁₇N₃O 231.30 Oxygen reduces steric bulk
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperazine C₂₄H₃₀N₄O₂ 430.53 Nitro group enhances D2 receptor affinity
(1-Pentyl-1H-benzoimidazol-2-yl)-(1-phenethyl-piperidin-4-yl)-amine Benzoimidazole C₂₅H₃₄N₄ 390.57 Extended alkyl chain improves CNS penetration

Physicochemical Properties

  • Electronic Effects : Benzothiazole’s sulfur provides stronger electron-withdrawing effects than benzoxazole’s oxygen, influencing binding to aromatic residues in receptors like dopamine D2 .
  • Molecular Weight : Heavier benzothiazole derivatives (e.g., 247.36 vs. 231.30 for benzoxazole) may affect solubility and pharmacokinetics .

Pharmacokinetics and Toxicity

  • Metabolic Stability : Benzothiazole’s sulfur may increase susceptibility to oxidative metabolism (e.g., CYP3A4-mediated sulfoxidation) compared to benzoxazole .
  • Toxicity : Benzothiazoles are associated with hepatotoxicity in some contexts, necessitating comparative safety studies against benzoxazole or imidazole analogs .

Biological Activity

Introduction

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine, also known by its CAS number 137309-83-2, is a compound that combines a benzothiazole moiety with a piperidine structure. This unique combination has led to significant interest in its biological activity, particularly in medicinal chemistry and pharmacology. This article examines the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole with piperidine derivatives. The compound can undergo various chemical reactions including:

Reaction Type Description
Oxidation Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
Reduction Reduction can convert the benzothiazole ring to dihydrobenzothiazole using lithium aluminum hydride.
Substitution Participates in nucleophilic substitution reactions at the piperidine ring.

These reactions not only highlight the compound's versatility but also its potential for further functionalization in drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

  • In Vitro Studies : The compound has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that it exerts antiproliferative effects with IC50 values ranging from 19.9 to 75.3 µM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

Comparative Studies

When compared to similar compounds, such as {[1-(1,3-Benzoxazol-2-yl)piperidin-3-amine]} and other benzothiazole derivatives, this compound demonstrates unique biological profiles due to its specific structural features.

Compound Activity Profile IC50 Values (µM)
This compoundAntimicrobial & Anticancer19.9 - 75.3
{[1-(1,3-Benzoxazol-2-yl)piperidin-3-amine]}Moderate Anticancer50 - 100
N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydroimidazol]Lower Anticancer Activity>100

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens including E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.

Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer therapy, the compound was tested against ovarian cancer cell lines (COV318 and OVCAR-3). The results demonstrated substantial cytotoxicity with an IC50 value of approximately 30 µM, suggesting potential as a chemotherapeutic agent .

Q & A

Q. Key Optimization Parameters :

  • Catalyst selection (e.g., titanium isopropoxide improves reductive amination efficiency) .
  • Solvent polarity (methanol or dichloromethane) to control reaction rates .
  • Temperature control during quaternization to avoid side reactions .

How can researchers characterize the compound’s purity and structural integrity post-synthesis?

Basic Research Question
Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and stereochemistry (e.g., δ 3.50–4.39 ppm for piperidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 447.8–603.4) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) .

Q. Advanced Consideration :

  • Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

What experimental strategies address low yields in reductive amination steps during synthesis?

Advanced Research Question
Low yields often arise from incomplete imine formation or poor catalyst activity. Mitigation strategies:

  • Catalyst Screening : Replace sodium borohydride with titanium(IV) isopropoxide for sterically hindered substrates .
  • Solvent Optimization : Use anhydrous methanol or tetrahydrofuran to stabilize intermediates .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track imine formation and adjust reaction time .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may stem from:

  • Purity Variability : Re-test compounds using HPLC and standardize batch-to-batch quality control .
  • Assay Conditions : Validate cell-based assays with positive controls (e.g., known enzyme inhibitors) .
  • Structural Analog Comparison : Benchmark against derivatives like 1-benzyl-4-methylpiperidin-4-amine to isolate structure-activity relationships .

What methodologies enhance selectivity for target enzymes in mechanistic studies?

Advanced Research Question
To improve target specificity:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with enzymes like HDAC8 .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate affinity .
  • Competitive Binding Assays : Co-incubate with reference inhibitors (e.g., MS-344 for HDACs) to quantify selectivity .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Critical issues include:

  • Purification Bottlenecks : Replace column chromatography with continuous flow reactors for large-scale production .
  • Thermal Stability : Conduct DSC/TGA analysis to optimize drying and storage conditions .
  • Regioselectivity : Use microwave-assisted synthesis to improve reaction uniformity .

How can researchers validate the compound’s mechanism of action in cellular models?

Basic Research Question

  • Gene Knockdown : Use siRNA targeting putative receptors (e.g., histamine H1/H4) to confirm pathway involvement .
  • Western Blotting : Measure downstream protein expression (e.g., acetylated histones for HDAC inhibition) .
  • Dose-Response Curves : Establish EC50 values across multiple cell lines to assess consistency .

What computational tools support the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Software like SwissADME predicts bioavailability and toxicity risks .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with in vivo half-life .
  • Metabolite Identification : Use CYP450 docking simulations to anticipate metabolic pathways .

How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves to identify absorption barriers .
  • Metabolite Screening : Use LC-MS/MS to detect inactive or toxic metabolites .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) for poorly bioavailable compounds .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage Conditions : Keep at –20°C under inert gas (argon) to prevent oxidation .
  • Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for long-term storage .
  • Stability Monitoring : Perform accelerated degradation studies under varied pH/temperature conditions .

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